Dmeq-tad

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKSULYVSICWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157798 | |

| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132788-52-4 | |

| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132788524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dmeq-tad: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmeq-tad, also known by its full chemical name 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione, is a fluorescent labeling reagent.[1][2] Its core structure features a highly reactive 1,2,4-triazoline-3,5-dione (TAD) moiety, which allows for rapid and specific reactions with a variety of biomolecules.[3] This property makes this compound a valuable tool in bioanalytical chemistry and drug development, particularly for the derivatization and quantification of molecules like Vitamin D and its metabolites.[1][2][4] While primarily used as a labeling agent, some studies have explored its potential in other areas, such as in the treatment of acute lymphoblastic leukemia, owing to its anti-inflammatory and anti-proliferative properties observed in vitro.[5]

Chemical Structure and Identification

The chemical structure of this compound is characterized by a quinoxaline derivative linked to a triazoledione ring system. This unique combination of moieties imparts its specific reactivity and fluorescent properties.

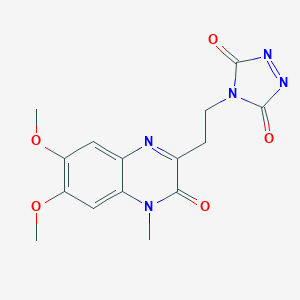

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione | [1][2] |

| CAS Number | 132788-52-4 | [1][2][5] |

| Molecular Formula | C₁₅H₁₅N₅O₅ | [1][2][5] |

| Molecular Weight | 345.31 g/mol | [1][2][6] |

| Appearance | Bright pink or pink solid | [1][6] |

| Melting Point | >200°C (decomposition) | [6] |

| Solubility | Soluble in dichloromethane, acetone, or chloroform. Slightly soluble in DMSO and ethyl acetate (with heating/sonication). | [4][6] |

| SMILES | CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | [1] |

| InChI | InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | [1][7] |

| Storage Temperature | Long-term: -20°C | [4][5] |

Mechanism of Action and Applications

The primary utility of this compound stems from the high reactivity of the triazoledione (TAD) moiety. TADs are known to participate in a variety of rapid and efficient chemical reactions, including Diels-Alder and ene reactions.[3][8]

Fluorescence Labeling of Vitamin D

This compound is widely used as a reagent for the fluorescence-labeling of Vitamin D and its metabolites.[1][2][4] This application is crucial for the sensitive and specific quantification of these compounds in biological samples. The reaction involves the TAD group of this compound reacting with the conjugated diene system present in Vitamin D molecules.

Caption: Reaction pathway for this compound labeling of Vitamin D.

Peptide and Biomolecule Labeling

The reactivity of this compound is not limited to dienes. It can also react with electron-rich aromatic amino acids like tyrosine and tryptophan, as well as with furan-containing unnatural amino acids incorporated into peptides.[3][9] This allows for site-specific labeling of peptides and proteins. Furthermore, recent studies have demonstrated its ability to perform multiple labeling at a single site on prenylated peptides, proteins, and DNA.[10]

Experimental Protocols

General Protocol for Labeling of Farnesol with this compound

The following is a representative protocol for the labeling of a prenylated molecule, farnesol, which can be adapted for other similar molecules.[10][11]

Materials:

-

Farnesol

-

This compound

-

Acetonitrile (MeCN)

-

Water (for quenching)

-

HPLC system for analysis

-

MALDI-TOF mass spectrometer for analysis

Procedure:

-

Prepare stock solutions of farnesol (e.g., 800 µM) and this compound (e.g., 4 mM) in acetonitrile.

-

In a suitable reaction vessel, mix the this compound solution (e.g., 10 equivalents) with the farnesol solution (1 equivalent).

-

The reaction is rapid; for single-labeling, the reaction may be stopped after as little as 10 seconds. For multiple labeling, the reaction time can be extended to 3 hours or more.[10][11]

-

To stop the reaction, add an excess of water to quench the unreacted this compound.

-

Analyze the reaction mixture by reversed-phase HPLC and MALDI-TOF mass spectrometry to identify the formation of single-, double-, and triple-labeled products.[10][11]

Caption: General workflow for labeling farnesol with this compound.

Quantitative Data

While this compound is primarily a labeling reagent, its potential anti-proliferative and anti-inflammatory activities have been noted.[5] However, specific quantitative data such as IC50 values from comprehensive dose-response studies are not widely published in the context of it being a therapeutic agent. The quantitative data available primarily relates to its application in labeling reactions.

| Parameter | Context | Value/Observation | Reference |

| Reaction Time | Single-labeling of farnesol | ~10 seconds | [10][11] |

| Reaction Time | Triple-labeling of farnesol (main product) | ~3 hours | [10][11] |

| Reaction Yield | Multiple labeling of geranylated DNA | 87% overall yield (33% single, 41% double, 13% triple) | [10] |

| Purity | Commercially available this compound | ≥98% (by TLC) | [4] |

Conclusion

This compound is a potent and versatile fluorescent labeling reagent with significant applications in the analysis of biomolecules, most notably Vitamin D. Its utility is derived from the rapid and efficient click-like chemistry of its triazoledione moiety. The detailed understanding of its chemical properties and reaction kinetics, as outlined in this guide, is essential for its effective application in research and development. While preliminary studies suggest other potential biological activities, its primary and well-established role remains in the realm of bioanalytical chemistry. Further research may yet uncover novel applications for this interesting molecule.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzo Life Sciences this compound (100mg). CAS: 132788-52-4, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. usbio.net [usbio.net]

- 6. chembk.com [chembk.com]

- 7. This compound | CAS: 132788-52-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dmeq-tad

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (Dmeq-tad). This compound is a Cookson-type reagent utilized as a derivatizing agent in sensitive analytical applications, such as the quantification of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and purification methodologies based on established chemical principles and related literature.

Overview of this compound

This compound is a heterocyclic compound featuring a quinoxaline core linked to a highly reactive triazolinedione (TAD) moiety. The TAD group is a powerful dienophile and electrophile, enabling rapid and efficient derivatization of various analytes, often referred to as "click chemistry".[3] The dimethoxy-methyl-quinoxalinone (DMEQ) portion of the molecule can enhance the analytical properties of the derivatized products, for instance, by improving ionization efficiency in mass spectrometry.[2]

Proposed Synthesis of this compound

Diagram of the Proposed Synthetic Workflow for this compound

Caption: Proposed multi-step synthesis of this compound from commercially available starting materials.

Detailed Experimental Protocols (Analogous)

The following protocols are based on general and established methods for the synthesis of quinoxalines and triazolinediones. These should be adapted and optimized for the specific synthesis of this compound.

3.1. Synthesis of the Quinoxaline Core (DMEQ-moiety)

The DMEQ core can be synthesized through the condensation of a substituted o-phenylenediamine with an α-keto acid or its derivative.

-

Reaction: Condensation of 4,5-dimethoxy-1,2-diaminobenzene with a suitable three-carbon α-keto acid derivative (e.g., ethyl 2-oxobutanoate) followed by N-methylation and functional group manipulation to yield the ethylamine side chain.

-

Reagents and Solvents:

-

4,5-Dimethoxy-1,2-diaminobenzene

-

Ethyl 2-oxobutanoate (or similar)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Reducing agent for the keto group (if necessary)

-

Reagents for converting a functional group to an amine (e.g., via reduction of a nitrile or azide)

-

Solvents: Ethanol, acetic acid, DMF, or as appropriate for each step.

-

-

General Procedure (Illustrative):

-

Dissolve 4,5-dimethoxy-1,2-diaminobenzene in a suitable solvent like ethanol.

-

Add the α-keto ester and a catalytic amount of acid (e.g., acetic acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the quinoxalinone product by filtration or extraction.

-

Perform N-methylation using a suitable methylating agent and base.

-

Carry out subsequent steps to elaborate the side chain to the required ethylamine functionality.

-

3.2. Synthesis of the Dmeq-urazole Precursor

The synthesis of 4-substituted urazoles typically involves the reaction of the corresponding amine with a carbazate derivative, followed by cyclization.[3]

-

Reaction: Reaction of the DMEQ-ethylamine with a reagent like ethyl carbazate to form a semicarbazide, which is then cyclized.

-

Reagents and Solvents:

-

DMEQ-ethylamine (from the previous step)

-

Ethyl carbazate or a related reagent

-

Phosgene or a phosgene equivalent (for activation, used with caution)

-

Base (e.g., triethylamine, sodium ethoxide)

-

Solvents: Toluene, dioxane, or a high-boiling point solvent.

-

-

General Procedure (Illustrative):

-

React DMEQ-ethylamine with an activated carbazate derivative (e.g., formed from ethyl carbazate and a chloroformate) to form the corresponding semicarbazide.[3]

-

Heat the resulting semicarbazide with a base such as sodium ethoxide in ethanol to induce cyclization to the urazole ring.[3]

-

Acidify the reaction mixture to precipitate the Dmeq-urazole product.

-

Collect the product by filtration and wash with a suitable solvent.

-

3.3. Oxidation of Dmeq-urazole to this compound

The final step is the oxidation of the urazole to the highly reactive triazolinedione.[3]

-

Reaction: Oxidation of the Dmeq-urazole.

-

Oxidizing Agents:

-

N-Bromosuccinimide (NBS)

-

tert-Butyl hypochlorite

-

Dinitrogen tetroxide (N₂O₄)

-

Oxone®

-

-

Solvents: Dichloromethane, ethyl acetate, or other inert solvents.

-

General Procedure (Illustrative):

-

Suspend the Dmeq-urazole in a dry, inert solvent such as dichloromethane at a low temperature (e.g., 0 °C or -78 °C).

-

Add the oxidizing agent portion-wise while monitoring the reaction progress (e.g., by the disappearance of the starting material on TLC and the appearance of a colored product, as TADs are often colored).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

The this compound product is often used immediately in solution for derivatization due to its high reactivity and potential for decomposition. If isolation is required, careful removal of the solvent under reduced pressure at low temperature is necessary.

-

Purification Methods

The purification of this compound and its derivatized products requires techniques that can handle potentially sensitive compounds and separate them from starting materials and by-products.

4.1. Extraction Techniques

-

Liquid-Liquid Extraction (LLE): Used to separate the product from aqueous and inorganic impurities. A common system for related compounds involves extraction from an aqueous phase into an organic solvent like ethyl acetate or dichloromethane.[1]

-

Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration. Normal-phase (e.g., silica) or reversed-phase (e.g., C18) SPE cartridges can be employed depending on the polarity of the compound and impurities.[1]

4.2. Chromatographic Methods

-

Flash Column Chromatography: Useful for the purification of intermediates such as the quinoxalinone core and the urazole precursor. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.

-

High-Performance Liquid Chromatography (HPLC): The method of choice for the final purification of this compound and for the analysis and purification of its derivatized products.[1]

-

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used. Perfluorinated columns have also been shown to be effective for separating this compound reaction products.

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water, often with an additive like formic acid (0.1%) to improve peak shape.

-

Table 1: Summary of Purification Techniques for this compound and its Derivatives

| Purification Method | Stage of Use | Typical Stationary Phase | Typical Mobile Phase/Solvents | Purpose |

| Liquid-Liquid Extraction | Post-reaction workup for intermediates and final product | N/A | Ethyl acetate/water, Dichloromethane/water | Removal of water-soluble impurities.[1] |

| Solid-Phase Extraction | Sample cleanup prior to HPLC | C18 (Reversed-phase), Silica (Normal-phase) | Methanol/water, Ethyl acetate/hexanes | Concentration and removal of major impurities.[1] |

| Flash Chromatography | Purification of intermediates | Silica gel | Gradient of ethyl acetate in hexanes | Isolation of key synthetic intermediates. |

| HPLC | Final purification, analysis | C18, Perfluorinated phases | Gradient of acetonitrile or methanol in water with 0.1% formic acid | High-resolution separation and purification. |

Signaling Pathways and Mechanism of Action

This compound itself is not known to be a signaling molecule or a drug. Its primary role is as a chemical tool for derivatization. The reaction it undergoes is a Diels-Alder cycloaddition or an ene reaction with dienes or other suitable functional groups in the analyte of interest (e.g., vitamin D).[4] This reaction is what enables the high sensitivity and specificity in analytical methods.

Diagram of this compound's General Reactivity

Caption: Reaction mechanism of this compound with a target analyte for enhanced analytical detection.

Data Presentation

The following table summarizes typical reaction conditions for the derivatization of analytes with this compound, as reported in the literature.

Table 2: Typical Derivatization Reaction Conditions with this compound

| Parameter | Condition | Reference |

| Reagent Concentration | 0.1 mg/mL in ethyl acetate | [2] |

| Reaction Solvent | Ethyl acetate | [2] |

| Temperature | Room temperature | [5] |

| Reaction Time | 30 minutes, followed by a second addition and 60 more minutes | [2] |

| Quenching Agent | Methanol | [2] |

This guide provides a comprehensive framework for the synthesis and purification of this compound, aimed at professionals in chemical research and drug development. The proposed methods are based on established chemical principles and analogous reactions, offering a solid starting point for the practical synthesis of this valuable analytical reagent.

References

- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Profile of Dmeq-tad: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Spectroscopic Data

A thorough review of existing literature reveals a significant gap in the quantitative data describing the absorption and emission characteristics of Dmeq-tad. Specific values for parameters such as molar extinction coefficient (ε), quantum yield (Φ), and excited-state lifetime (τ) are not documented. The primary focus of published studies has been on the application of this compound as a reagent rather than the fundamental investigation of its photophysics.

Experimental Protocols for Spectroscopic Characterization

To elucidate the absorption and emission spectra of this compound, standard and advanced spectroscopic techniques should be employed. The following protocols provide a framework for the systematic characterization of its photophysical properties.

Sample Preparation

-

Solvent Selection: Given that this compound is utilized in LC-MS/MS, initial studies should be conducted in solvents commonly used in this technique, such as methanol, acetonitrile, and water, as well as in a non-polar solvent like cyclohexane to assess solvatochromic effects.

-

Concentration: A stock solution of this compound should be prepared in a high-purity solvent. For absorption measurements, a concentration range that yields absorbance values between 0.1 and 1.0 is recommended to ensure adherence to the Beer-Lambert law. For emission studies, more dilute solutions are typically used to avoid inner filter effects.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer should be used to record the absorption spectrum.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the solvent of choice.

-

Measure the absorbance of the this compound solution across a wavelength range from approximately 200 nm to 800 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

To determine the molar extinction coefficient, measure the absorbance of a series of known concentrations of this compound at λmax and apply the Beer-Lambert law (A = εcl).

-

Emission Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube) is required.

-

Procedure:

-

Excite the this compound solution at its λmax as determined by absorption spectroscopy.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Quantum Yield Determination

-

Relative Method: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Experimental Workflow for Spectroscopic Analysis

The logical flow for characterizing the photophysical properties of this compound is outlined below.

Caption: Workflow for the photophysical characterization of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature describing any signaling pathways directly involving this compound. Its primary described function is as a chemical derivatization agent.

Conclusion

While this compound is a valuable tool in analytical chemistry, its fundamental photophysical properties remain largely unexplored. The experimental protocols detailed in this guide provide a clear path for researchers to systematically characterize its absorption and emission spectra. Such studies are crucial for a deeper understanding of this molecule and could potentially unlock new applications beyond its current use as a derivatization reagent. The lack of data on signaling pathways underscores the need for further biological investigation if this compound is to be considered for applications in drug development or as a biological probe.

An In-depth Technical Guide to the Photophysical Properties of Dmeq-tad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmeq-tad, chemically known as 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione, is a reactive labeling reagent utilized in various bioconjugation applications. Its utility stems from the highly reactive triazolinedione moiety, which readily participates in reactions with a variety of functional groups found in biomolecules. For researchers in drug development and related scientific fields, a thorough understanding of the photophysical properties of such labeling agents is paramount for the design and interpretation of fluorescence-based assays, imaging studies, and quantitative analytics. This technical guide provides a comprehensive overview of the key photophysical parameters of this compound, namely its fluorescence quantum yield and photostability, based on currently available information.

While specific quantitative data for the quantum yield and photostability of unconjugated this compound are not extensively reported in peer-reviewed literature, this guide outlines the established methodologies for their determination and discusses the expected photophysical behavior based on the properties of structurally related compounds.

Core Photophysical Properties: Quantum Yield and Photostability

The efficacy of a fluorescent labeling agent is largely determined by two key parameters: its quantum yield (Φ), which dictates the brightness of the fluorescence signal, and its photostability, which describes its resistance to photobleaching or fading upon exposure to light.

Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in biological assays.

Data Presentation: Expected Quantum Yield of this compound Adducts

Direct experimental data on the quantum yield of this compound itself is scarce. Triazolinediones are typically non-fluorescent or weakly fluorescent prior to reaction. The fluorescence properties of interest arise from the resulting adduct formed after conjugation to a target molecule. The quantum yield of the this compound adduct is therefore highly dependent on the nature of the molecule it reacts with and the local microenvironment.

Based on the analysis of similar fluorescent dyes and labeling reagents, the quantum yield of this compound adducts can be expected to vary. For context, a table of quantum yields for common fluorophores is provided below. It is anticipated that this compound adducts, depending on the conjugated partner, could exhibit quantum yields within a similar range.

| Fluorophore | Quantum Yield (Φ) | Solvent |

| Fluorescein | 0.95 | 0.1 M NaOH |

| Rhodamine 6G | 0.95 | Ethanol |

| Quinine Sulfate | 0.54 | 0.5 M H₂SO₄ |

| Anthracene | 0.27 | Ethanol |

Experimental Protocol for Quantum Yield Determination

The quantum yield of a this compound adduct is typically determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

Revolutionizing Vitamin D Analysis: A Technical Guide to DMEQ-TAD Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D and its metabolites is crucial for understanding its role in human health and disease. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, the low endogenous concentrations and poor ionization efficiency of certain vitamin D metabolites present significant challenges.[1] Chemical derivatization with 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), a Cookson-type reagent, has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth overview of the application of this compound for the sensitive and specific detection of vitamin D metabolites, complete with experimental protocols and quantitative data.

This compound reacts with the cis-diene moiety of vitamin D compounds in a Diels-Alder reaction, forming a stable derivative with significantly enhanced ionization efficiency.[2][3] This derivatization can improve sensitivity by 10- to 100-fold, enabling the measurement of low-abundance metabolites and facilitating vitamin D metabolite profiling in small sample volumes.[3][4]

Core Principles: The this compound Derivatization Reaction

This compound is a dienophile that readily reacts with the conjugated diene system present in the A-ring of vitamin D and its metabolites. This [4+2] cycloaddition, or Diels-Alder reaction, results in the formation of two stereoisomers of the this compound adduct. The permanent positive charge in the this compound molecule substantially improves the ionization efficiency of the vitamin D metabolites during mass spectrometry analysis.[5]

Quantitative Performance of this compound-Based Assays

The use of this compound derivatization significantly improves the analytical performance of LC-MS/MS methods for vitamin D metabolites. The following tables summarize key quantitative data from published studies.

| Parameter | 25-OH-D2/D3 | 24,25-(OH)2D3 | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.25-0.45 nmol/L | 0.25-0.45 nmol/L | [6][7] |

| Lower Limit of Detection (LOD) | - | 0.04 ng/mL | [8] |

| Inter-assay Coefficient of Variation (CV) | 4-7% | 4-7% | [6][7] |

| Intra-assay Coefficient of Variation (CV) | 4-7% | 4-7% | [6][7] |

| Bias (vs. Quality Assurance Schemes) | -2% to -5% | - | [6][7] |

| Metabolite | Recovery Rate | Reference |

| Derivatized Compounds (general) | 90.9% (± 8.8%) to 105.0% (± 4.7%) | [9] |

Detailed Experimental Protocols

This section provides a synthesized protocol for the analysis of vitamin D metabolites using this compound derivatization followed by LC-MS/MS. This protocol is a compilation of methodologies reported in the scientific literature.[2][9][10][11]

Sample Preparation (Liquid-Liquid Extraction)

Materials:

-

Serum or plasma samples

-

Acetonitrile (ACN)

-

Hexane

-

Ethyl acetate

-

Internal standards (e.g., deuterated vitamin D metabolites)

Procedure:

-

To 100 µL of serum or plasma, add an appropriate amount of internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction (LLE) using a non-polar solvent mixture such as hexane:ethyl acetate.

-

Vortex and centrifuge to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer containing the vitamin D metabolites.

-

Evaporate the solvent to dryness under a stream of nitrogen.

This compound Derivatization

Materials:

-

This compound solution (0.1 mg/mL in ethyl acetate)

-

Methanol (MeOH)

Procedure:

-

To the dried sample extract, add 25 µL of the this compound solution.[2]

-

Incubate the mixture at room temperature for 30 minutes.[2][10]

-

Add a second aliquot of 25 µL of the this compound solution.[2]

-

Continue the incubation for an additional 60 minutes at room temperature.[2]

-

Evaporate the sample to dryness.

-

Reconstitute the dried derivatized sample in a suitable solvent (e.g., 100 µL of MeOH:H₂O 90/10 v/v) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is often used for the separation of the derivatized metabolites.[2][5]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid to aid ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Run Time: A short run time of around 5 minutes can be achieved for high-throughput analysis.[6][7]

MS/MS Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion will be the molecular ion of the this compound-vitamin D adduct. A common and specific product ion for quantification is m/z 468, which corresponds to an A-ring-derived this compound fragment.[2][7]

Applications and Advantages

The this compound derivatization method offers several advantages for both clinical and research applications:

-

Enhanced Sensitivity: Allows for the accurate measurement of low-concentration vitamin D metabolites.[4]

-

Simultaneous Profiling: Enables the simultaneous quantification of multiple vitamin D metabolites in a single run.[4][8]

-

Small Sample Volume: Requires as little as 100 µL of serum or plasma.[6][7]

-

High Throughput: The rapid derivatization reaction and short LC run times are amenable to high-throughput analysis.

This methodology has proven valuable in various contexts, including:

-

Assessing vitamin D deficiency and supplementation efficacy.[6]

-

Investigating disorders of calcium metabolism, such as idiopathic infantile hypercalcemia.[6]

-

Studying vitamin D metabolism in animal models, including knockout mice.[6][12]

Conclusion

This compound derivatization is a robust and highly effective technique for the sensitive and specific quantification of vitamin D and its metabolites by LC-MS/MS. By significantly improving ionization efficiency, this method allows researchers and clinicians to obtain reliable data from small sample volumes, facilitating comprehensive vitamin D metabolite profiling. The detailed protocols and performance data provided in this guide serve as a valuable resource for laboratories looking to implement or optimize their vitamin D analysis workflows.

References

- 1. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with this compound [scholarworks.indianapolis.iu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Dmeq-tad as a Fluorescent Probe for Biomolecules: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione, commonly known as Dmeq-tad, is a fluorogenic dienophile first synthesized and reported by Shimizu et al. in 1991.[1] It belongs to a class of quinoxaline-based fluorescent probes, which are recognized for their generally high quantum yields, large Stokes shifts, and good photostability, positioning them as potentially superior alternatives to some traditional fluorescent dyes.[2] this compound has been primarily documented as a highly fluorescent labeling reagent for vitamin D metabolites, enabling their quantification at femtomole levels through High-Performance Liquid Chromatography (HPLC).[1] While its reactivity with dienes is well-established, its potential application as a fluorescent probe for other biomolecules, particularly thiols such as glutathione, is an area of interest for researchers.

This technical guide provides an overview of the known applications of this compound, its reaction mechanisms, and general protocols for analogous fluorescent probes in the detection of biomolecules. However, it is important to note that specific quantitative photophysical data for this compound and its adducts, as well as detailed protocols for its use in fluorescence-based assays for thiols, are not extensively available in peer-reviewed literature.

Core Structure and Properties

The chemical structure of this compound comprises a highly fluorescent quinoxalinone moiety linked to a reactive 1,2,4-triazoline-3,5-dione (TAD) group. The quinoxalinone core is responsible for its favorable fluorescent properties, while the TAD group serves as a dienophile, readily reacting with conjugated dienes.

Quantitative Data Summary

A comprehensive search of scientific literature reveals a notable absence of specific quantitative photophysical data for this compound and its biomolecular adducts. Key parameters such as molar extinction coefficient (ε), fluorescence quantum yield (Φ), and precise excitation and emission maxima (λex/λem) for the free probe and its reaction products with thiols or vitamin D have not been published. For context, a general comparison of quinoxaline derivatives with other common fluorescent dyes is provided below, highlighting their potential advantages.[2]

| Fluorescent Dye Class | Representative Excitation Max (λex, nm) | Representative Emission Max (λem, nm) | Representative Stokes Shift (nm) | Representative Quantum Yield (Φ) | General Photostability |

| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |

| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |

| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |

| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |

| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |

Note: The values presented are representative for the dye class and can vary significantly depending on the specific chemical structure and solvent conditions.[2]

Signaling Pathways and Reaction Mechanisms

1. Reaction with Vitamin D Metabolites (Diels-Alder Reaction)

This compound reacts with the s-cis-diene system present in vitamin D and its metabolites through a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction is rapid and quantitative, forming a stable, highly fluorescent cycloadduct.[1] This covalent labeling allows for the sensitive detection of vitamin D metabolites in complex biological samples.[1]

Caption: Diels-Alder reaction of this compound with a vitamin D metabolite.

2. Postulated Reaction with Thiols (e.g., Glutathione)

While not explicitly detailed for this compound, triazolinediones are known to react with nucleophiles. The proposed mechanism for the interaction of this compound with thiols, such as glutathione (GSH), is likely a nucleophilic attack of the thiolate anion on the electron-deficient triazolinedione ring. This reaction would result in the formation of a covalent adduct, which would alter the electronic structure of the quinoxalinone fluorophore, leading to a change in its fluorescence properties. The specific nature of this change (i.e., "turn-on," "turn-off," or ratiometric shift) has not been characterized.

Caption: Postulated reaction of this compound with glutathione (GSH).

Experimental Protocols

Due to the lack of specific published protocols for the use of this compound as a fluorescent probe for biomolecules like glutathione, the following sections provide generalized methodologies based on similar fluorescent probes. These protocols would require substantial optimization for use with this compound.

1. General Protocol for Fluorometric Quantification of Glutathione in Cell Lysates

This protocol is adapted from methods using other thiol-reactive fluorescent probes.

a. Materials:

-

This compound stock solution (concentration to be determined empirically, dissolved in an appropriate solvent like DMSO).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glutathione (GSH) standards of known concentrations.

-

Cell lysis buffer.

-

96-well black microplates.

-

Fluorometer (plate reader).

b. Workflow:

Caption: Workflow for fluorometric quantification of GSH in cell lysates.

c. Detailed Steps:

-

Prepare GSH Standards: A serial dilution of glutathione in assay buffer should be prepared to generate a standard curve.

-

Sample Preparation: Culture and harvest cells. Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris. Collect the supernatant (cell lysate).

-

Assay:

-

Pipette the cell lysates and GSH standards into the wells of a 96-well black microplate.

-

Add the this compound working solution to each well.

-

Incubate the plate in the dark at room temperature for a duration to be optimized (e.g., 15-60 minutes) to allow for the reaction to complete.

-

Measure the fluorescence intensity using a fluorometer at the predetermined optimal excitation and emission wavelengths for the this compound-GSH adduct.

-

-

Data Analysis: Subtract the fluorescence of a blank control (assay buffer and probe only) from all readings. Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of GSH in the cell lysate samples.

2. General Protocol for Live-Cell Imaging of Intracellular Thiols

This protocol provides a general framework for using a cell-permeable fluorescent probe to visualize intracellular thiols. The cell permeability of this compound has not been established and may require modification (e.g., addition of an acetoxymethyl ester group) for this application.

a. Materials:

-

Cell-permeable form of this compound.

-

Live-cell imaging medium (e.g., phenol red-free DMEM).

-

Cells cultured on glass-bottom dishes or chamber slides.

-

Fluorescence microscope (confocal recommended).

b. Workflow:

References

A Technical Guide to Dmeq-tad: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific public data for a fluorescent dye explicitly named "Dmeq-tad." However, the naming convention suggests a derivative of the well-known DMEQ (N,N-dimethyl-6-ethoxyquinolinium) fluorescent dye family, with "TAD" likely referring to a triazolinedione moiety. Triazolinediones are known for their rapid reactivity, particularly in "click chemistry" and bioconjugation.[1] This guide, therefore, synthesizes information on the parent DMEQ class of dyes and the functional chemistry of triazolinediones to provide a predictive framework for the properties and applications of a putative this compound dye. All quantitative data and protocols are presented as illustrative examples based on functionally similar compounds.

Core Properties of Quinolinium-Based Dyes

Quinolinium-based fluorescent probes are a versatile class of dyes known for their sensitivity to the local environment, making them valuable tools for sensing biological molecules and events.[2] They are often used in the detection of thiols, such as cysteine and glutathione, which play critical roles in cellular redox homeostasis.[3][4] The "DMEQ" core likely provides the foundational photophysical properties, while the "TAD" (triazolinedione) group acts as a highly reactive handle for bioconjugation.[1]

Table 1: Predicted Photophysical and Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Excitation Max (λex) | 340 - 380 nm | Based on typical quinolinium scaffolds.[5][6] |

| Emission Max (λem) | 440 - 510 nm | Dependent on solvent polarity and binding state.[6] |

| Stokes Shift | 80 - 130 nm | Large Stokes shifts are characteristic and beneficial for reducing self-quenching.[6][7] |

| Quantum Yield (Φ) | 0.1 - 0.6 | Highly variable; typically low in aqueous solution and increases upon binding to a target.[8] |

| Molar Extinction Coeff. | 15,000 - 30,000 M⁻¹cm⁻¹ | Based on similar dye classes.[9] |

| Reactive Group | Triazolinedione (TAD) | Highly reactive toward electron-rich moieties like thiols and dienes.[1] |

| Solubility | Moderate in aqueous buffers | May require organic co-solvents (e.g., DMSO) for stock solutions. |

Principle of Action: Thiol Detection and Bioconjugation

The primary application of a this compound probe is likely in the rapid and selective labeling of biomolecules. The triazolinedione group is an exceptionally reactive dienophile and can undergo rapid "ene" reactions with thiols or Diels-Alder reactions with conjugated dienes.[1] This reactivity can be harnessed for fluorescently labeling proteins, peptides, or other molecules.

For thiol detection, the mechanism would likely involve a "turn-on" fluorescence response. The TAD moiety might quench the fluorescence of the DMEQ core in the unbound state. Upon reaction with a thiol (e.g., cysteine on a protein), the electronic structure of the TAD group is altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence.

Caption: Predicted mechanism for thiol-activated fluorescence of this compound.

Experimental Protocols

The following are example protocols for the use of a this compound dye in common research applications. These should be optimized for specific experimental conditions.

This protocol describes a general method for fluorescently labeling a purified protein containing accessible cysteine residues.

Materials:

-

This compound stock solution (e.g., 10 mM in anhydrous DMSO).

-

Purified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4).

-

Size-exclusion chromatography column (e.g., PD-10) for purification.

Methodology:

-

Protein Preparation: Ensure the protein solution is free of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol). If reducing agents were used, they must be removed by dialysis or buffer exchange prior to labeling.

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A 5- to 20-fold molar excess of this compound is a common starting point.

-

Labeling Reaction: Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Reaction times with TAD chemistry can be very fast, sometimes on the order of seconds to minutes.[1]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

This protocol provides a workflow for visualizing cellular thiols.

Materials:

-

Live cells cultured on glass-bottom dishes.

-

This compound (1 mM stock in DMSO).

-

Imaging medium (e.g., HBSS or phenol red-free DMEM).

-

Fluorescence microscope with DAPI/FITC filter sets.

Methodology:

-

Cell Culture: Plate cells to achieve 60-80% confluency at the time of the experiment.

-

Dye Loading: Prepare a working solution of this compound in the imaging medium. A final concentration of 1-10 µM is a typical starting point.

-

Staining: Remove the culture medium from the cells, wash once with imaging medium, and then add the this compound working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the dye solution and wash the cells 2-3 times with fresh imaging medium.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use the excitation/emission wavelengths appropriate for the dye (e.g., Ex: 365 nm, Em: 450 nm).

Caption: A typical workflow for staining live cells with a fluorescent probe.

Data Interpretation and Considerations

-

Environmental Sensitivity: The fluorescence of quinolinium dyes can be sensitive to the polarity of the local environment. When interpreting results, consider that changes in fluorescence may be due to environmental shifts in addition to covalent binding.

-

Selectivity: While the TAD moiety is highly reactive with thiols, it may also react with other nucleophiles or diene-containing biomolecules.[1] It is crucial to run appropriate controls to confirm the selectivity of the probe in your specific biological system.

-

Photostability: Like many fluorescent dyes, this compound may be susceptible to photobleaching during prolonged imaging sessions. Use the lowest possible excitation power and shortest exposure times necessary to acquire a good signal.

-

Cytotoxicity: When using any probe in live cells, it is important to assess its potential cytotoxicity. Perform cell viability assays (e.g., MTT or Trypan Blue exclusion) to ensure the probe concentration and incubation time used are not detrimental to the cells.

This guide provides a foundational overview based on the predicted chemistry of this compound. For definitive characterization, specific experimental validation of its photophysical properties, reactivity, and biological performance is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A highly selective quinolizinium-based fluorescent probe for cysteine detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]

A Technical Guide to the Fluorescent Labeling Reagent Dmeq-tad

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquin-oxalyl-ethyl)]-1,2,4-triazoline-3,5-dione, commonly known as Dmeq-tad, is a highly reactive dienophile used as a fluorescent labeling reagent. This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and applications in analytical chemistry and bioconjugation. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development settings.

Discovery and Development

This compound was developed as a fluorescent labeling agent for the sensitive detection of molecules containing conjugated diene systems. Its primary initial application was in the analysis of vitamin D metabolites by high-performance liquid chromatography (HPLC). The key advantage of this compound is its ability to react rapidly and specifically with dienes through a Diels-Alder reaction, introducing a highly fluorescent quinoxalinone moiety that allows for detection at very low concentrations.

The development of this compound was a significant advancement in the analytical chemistry of vitamin D, as it provided a robust method for quantifying various metabolites that are present in biological samples in minute amounts. Over time, its application has expanded to the labeling of other biomolecules, including peptides, proteins, and DNA, that either naturally contain or can be modified to contain a diene functionality.

Chemical Properties and Synthesis

This compound is a triazolinedione (TAD) derivative. TADs are known for their exceptional reactivity as dienophiles in Diels-Alder reactions and as enophiles in Alder-ene reactions. The N=N double bond in the triazolinedione ring is highly electrophilic, making it susceptible to rapid cycloaddition with electron-rich dienes.

The synthesis of this compound involves the oxidation of its corresponding urazole precursor. While the detailed, step-by-step synthesis is proprietary to chemical suppliers, the general synthetic route for TAD reagents is well-established and typically involves the reaction of a substituted amine with a source of the triazolinedione heterocycle, followed by an oxidation step.

General Synthesis Pathway for Triazolinediones

Caption: Generalized synthesis pathway for this compound, proceeding through a urazole intermediate which is then oxidized.

Mechanism of Action: Chemical Reactivity

The utility of this compound as a labeling reagent stems from its rapid and specific chemical reactions.

Diels-Alder Reaction

The primary mechanism of action is a [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene. This reaction is highly efficient and proceeds under mild conditions, often at room temperature.

Diels-Alder Reaction of this compound with a Conjugated Diene

Caption: The Diels-Alder reaction mechanism of this compound with a conjugated diene to form a stable, fluorescent adduct.

Alder-Ene Reaction

This compound can also undergo an Alder-ene reaction with molecules containing an allylic hydrogen. This is a competing reaction pathway that can occur, for example, with unsaturated fatty acids.

Reaction with Amino Acids

This compound has been shown to react with certain amino acid residues in proteins. While it can react with tryptophan, this reaction is generally less chemoselective than the Diels-Alder reaction with dienes.[1] It can also react with tyrosine residues under specific pH conditions.[1]

Applications

Quantification of Vitamin D Metabolites

This compound is widely used for the derivatization of vitamin D metabolites in biological samples for subsequent analysis by LC-MS/MS.[2][3][4] This derivatization enhances the ionization efficiency and allows for sensitive quantification.[3]

Labeling of Biomolecules

This compound is a valuable tool for the fluorescent labeling of biomolecules for various research applications.

-

Peptides and Proteins: Peptides and proteins that have been chemically modified to include a diene moiety can be specifically labeled with this compound. This has been demonstrated with farnesylated peptides and proteins.[5][6]

-

DNA: Similarly, DNA can be functionalized with a diene and subsequently labeled with this compound.[5][6]

Quantitative Data

| Parameter | Value | Application | Reference |

| Reaction Time (Farnesol Labeling) | 10 seconds | Formation of single, double, and triple-labeled products | [5][6] |

| 3 hours | Enrichment of triple-labeled product | [5][6] | |

| Reagent Equivalence (Farnesol Labeling) | 10 equivalents | Multi-labeling | [5][6] |

| LC-MS/MS Lower Limit of Quantitation | 0.25-0.45 nmol/L | Vitamin D metabolite analysis | [4] |

| Inter- and Intra-assay CV | 4-7% | Vitamin D metabolite analysis | [4] |

Experimental Protocols

General Protocol for Labeling a Diene-Containing Molecule

-

Dissolve the diene-containing molecule in an appropriate organic solvent (e.g., acetonitrile).

-

Add a solution of this compound in the same solvent. The molar ratio of this compound to the diene will depend on the desired degree of labeling. For multi-labeling, a significant excess of this compound (e.g., 10 equivalents) may be used.[5][6]

-

Allow the reaction to proceed at room temperature. The reaction time can be varied to control the extent of labeling, from seconds to several hours.[5][6]

-

Quench the reaction by adding water or an alcohol (e.g., ethanol).[5][7]

-

The labeled product can then be purified and analyzed by HPLC, mass spectrometry, or other relevant techniques.

Experimental Workflow for Biomolecule Labeling

Caption: A typical experimental workflow for the fluorescent labeling of a diene-containing biomolecule with this compound.

Protocol for Derivatization of Vitamin D Metabolites for LC-MS/MS

This protocol is adapted from methodologies described for the analysis of vitamin D metabolites.[2][3]

-

Sample Preparation: Extract the vitamin D metabolites from the biological matrix (e.g., serum) using an appropriate method, such as solid-phase extraction.[7]

-

Derivatization:

-

LC-MS/MS Analysis:

-

Dry the derivatized sample and redissolve it in the mobile phase.[3]

-

Inject the sample into the LC-MS/MS system for analysis.

-

Conclusion

This compound is a powerful and versatile fluorescent labeling reagent with significant applications in analytical chemistry and chemical biology. Its high reactivity towards conjugated dienes via the Diels-Alder reaction allows for the sensitive and specific detection and quantification of a variety of molecules. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their own studies. As a commercially available reagent, this compound continues to be a valuable tool in both basic research and the development of new analytical methods.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. 132788-52-4・this compound・048-25341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. biomall.in [biomall.in]

Methodological & Application

Application Notes: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

It appears there may be a misunderstanding regarding the application of Dmeq-TAD. Based on current scientific literature, 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (this compound) is a reagent primarily used for the derivatization of vitamin D metabolites to enhance their ionization efficiency and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] It is not typically used for the general labeling of proteins.

However, a widely used and well-established method for labeling proteins for quantitative proteomics is Stable Isotope Dimethyl Labeling . This technique is cost-effective, rapid, and applicable to a wide range of sample types.[3][4][5] This document will provide detailed application notes and protocols for this common protein labeling method.

Introduction

Stable isotope dimethyl labeling is a chemical labeling strategy used for the relative and absolute quantification of proteins in complex samples by mass spectrometry.[3] The method involves the covalent modification of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) through reductive amination.[5][6] By using stable isotope-labeled formaldehyde and a reducing agent, a dimethyl group is added to each primary amine.

Principle of the Method

The core of the technique lies in using different isotopic forms of formaldehyde (e.g., light-CH₂O and heavy-¹³CD₂O) to label peptides from different samples (e.g., control vs. treated).[4] After labeling, the samples are mixed and analyzed together by LC-MS/MS. Peptides labeled with the light and heavy reagents are chemically identical but have a specific mass difference. This mass difference allows for the relative quantification of the peptide (and thus the protein it originated from) by comparing the signal intensities of the isotopic pairs in the mass spectrometer.[4][6]

Key Applications

-

Quantitative Proteomics: Widely used for comparing protein expression levels between different biological samples (e.g., healthy vs. disease, treated vs. untreated).[3][4]

-

Post-Translational Modification (PTM) Analysis: Can be employed to quantify changes in PTMs such as phosphorylation and glycosylation.[4]

-

Protein-Protein Interaction Studies: Useful in quantitative affinity purification-mass spectrometry (AP-MS) experiments to identify specific interaction partners.

-

Multiplexing: The use of different combinations of isotopic formaldehyde and sodium cyanoborohydride allows for the simultaneous analysis of three or more samples (triplex or higher).[4]

Advantages of Stable Isotope Dimethyl Labeling

-

Cost-Effective: The reagents used are significantly less expensive compared to other labeling methods like SILAC or iTRAQ.[3]

-

Versatile: Applicable to virtually any protein sample, including tissues, cell cultures, and body fluids.[3]

-

Rapid and Efficient: The labeling reaction is fast (often complete within 5-60 minutes) and highly specific.[3][6]

-

Robust Quantification: Provides accurate and reproducible quantification over a wide dynamic range.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the stable isotope dimethyl labeling method in comparison to other common quantitative proteomics techniques.

| Feature | Stable Isotope Dimethyl Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |

| Principle | Chemical labeling of primary amines on peptides. | Metabolic incorporation of stable isotope-labeled amino acids into proteins. | Chemical labeling of primary amines on peptides with isobaric tags. |

| Sample Types | Virtually any sample type. | Actively growing cells in culture. | Virtually any sample type. |

| Multiplexing | Typically 2-plex or 3-plex, can be extended.[4] | 2-plex or 3-plex. | Up to 11-plex (TMT) or 8-plex (iTRAQ).[7] |

| Cost | Low.[3] | High (labeled amino acids and media). | High (isobaric tags). |

| Labeling Efficiency | High, reaction is typically driven to completion.[6] | High, requires complete incorporation through multiple cell doublings. | High, but can be affected by peptide amount.[7] |

| Quantification Level | MS1 (precursor ion scan).[4] | MS1 (precursor ion scan). | MS2/MS3 (reporter ions). |

Experimental Protocols

Protocol 1: In-Solution Dimethyl Labeling of Tryptic Peptides

This protocol is designed for labeling 25-30 µg of tryptic peptides.[8]

Materials:

-

Protein extract in a suitable buffer (e.g., 8M urea in 100 mM TEAB).

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Formaldehyde (CH₂O, 20% solution, "light")

-

Stable isotope-labeled formaldehyde-¹³CD₂O, 20% solution, "heavy")

-

Sodium cyanoborohydride (NaBH₃CN, 1M solution)

-

Formic acid (FA)

-

C18 desalting columns

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from your biological sample using a lysis buffer (e.g., 8M urea, 100 mM TEAB, protease inhibitors).

-

Quantify the protein concentration using a BCA assay.

-

Take 25-30 µg of protein extract for each sample.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 1.5M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.

-

-

Dimethyl Labeling:

-

Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB.

-

To the "light" sample, add 4 µL of 4% (v/v) CH₂O.

-

To the "heavy" sample, add 4 µL of 4% (v/v) ¹³CD₂O.

-

Vortex briefly and spin down.

-

Add 4 µL of 0.6 M NaBH₃CN to each sample.

-

Incubate at room temperature for 1 hour.

-

Quench the reaction by adding 16 µL of 1% (v/v) ammonia solution.

-

Further quench by adding 8 µL of formic acid.

-

-

Sample Pooling and Desalting:

-

Combine the "light" and "heavy" labeled peptide samples.

-

Desalt the mixed sample using a C18 column.

-

Elute the labeled peptides and dry under vacuum.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 2: On-Column Dimethyl Labeling

This protocol is suitable for smaller sample amounts and can be automated.[4]

Materials:

-

Same as Protocol 1, with the addition of a C18 trap column.

Procedure:

-

Protein Digestion:

-

Digest the protein sample as described in Protocol 1, steps 1a-1e.

-

Stop the digestion and desalt the peptides.

-

-

On-Column Labeling:

-

Load the peptide sample onto a C18 trap column.

-

Prepare the "light" labeling solution: 4 µL of 4% CH₂O and 4 µL of 0.6 M NaBH₃CN in 100 µL of 100 mM TEAB.

-

Prepare the "heavy" labeling solution similarly with ¹³CD₂O.

-

Flush the trap column with the appropriate labeling solution for the first sample.

-

Allow the reaction to proceed on-column for a defined period (e.g., 20-30 minutes).

-

Wash the column with a desalting solution (e.g., 0.1% formic acid) to remove excess reagents.

-

Repeat steps 2a-2e for the second sample with the other isotopic label.

-

-

Analysis:

-

After labeling and washing, the trap column can be placed in-line with an analytical column for direct LC-MS/MS analysis of the mixed samples.

-

Visualizations

Caption: Experimental workflow for stable isotope dimethyl labeling.

References

- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites [ouci.dntb.gov.ua]

- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. old.57357.org [old.57357.org]

Application Notes and Protocols for Live-Cell Imaging Using Tetrazine-Based Bioorthogonal Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tetrazine-based probes, such as 3,6-Bis(diethylamino)-1,2,4,5-tetrazine (a potential compound referred to by the shorthand Dmeq-tad), for live-cell imaging applications. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, to enable the specific labeling and visualization of biomolecules in their native cellular environment.

Introduction to Tetrazine-Based Live-Cell Imaging

Live-cell imaging is a powerful tool for studying dynamic cellular processes. Bioorthogonal chemistry, which employs chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized this field. The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.

In this system, a biomolecule of interest is first tagged with a TCO moiety. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or by conjugating TCO to antibodies or small molecules. Subsequently, a tetrazine probe, often conjugated to a fluorophore, is introduced. The tetrazine rapidly and specifically reacts with the TCO-tagged biomolecule, forming a stable covalent bond and enabling fluorescent visualization.

Key Advantages:

-

High Specificity and Bioorthogonality: The tetrazine-TCO reaction is highly selective and does not interact with native functional groups in the cellular environment.

-

Rapid Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[1]

-

Fluorogenicity: Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their unreacted state and significantly increases upon reaction with TCO. This "turn-on" mechanism reduces background noise and often eliminates the need for wash steps.

-

Versatility: The tetrazine handle can be conjugated to a wide variety of reporter molecules, including fluorophores across the visible spectrum, enabling multicolor imaging and other applications.

Data Presentation: Quantitative Properties of Tetrazine Probes

The choice of tetrazine and fluorophore can significantly impact the outcome of a live-cell imaging experiment. The following tables summarize key quantitative data for a selection of tetrazine derivatives to aid in probe selection.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Cycloaddition

This table presents the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO, highlighting the influence of substituents on reaction speed.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | [2][3] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [4] |

| Methyl-substituted tetrazines | TCO | ~1000 | [5] |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene | ~1000 (at 37°C) | [6] |

| Lipophilic tetrazines | TCO-PeptoBrush | 13,000 to 750,000 | [5] |

Table 2: Photophysical Properties of Fluorogenic Tetrazine Probes

This table summarizes the fluorescence quantum yields (Φ) and "turn-on" ratios (fluorescence enhancement upon reaction with TCO) for several fluorogenic tetrazine probes.

| Fluorogenic Tetrazine Probe | Quantum Yield (Φ) of Product | Turn-On Ratio | Reference |

| Tetrazine-BODIPY FL | - | ~15-20 fold | [6] |

| Tetrazine-BODIPY TMR-X | - | ~15-20 fold | [6] |

| Fl-5-Tz | 0.0037 (unreacted) | 72 | [7] |

| Fl-6-Tz | - | 109 | [7] |

| BODIPY-m-Tz (4b) | - | up to 1600-fold in water | [8] |

| HD653 | - | 50-fold | [9] |

Experimental Protocols

The following are generalized protocols for labeling cell surface and intracellular proteins in live cells using tetrazine-TCO ligation. Optimization of concentrations, incubation times, and imaging parameters is recommended for each specific application.

Protocol 1: Labeling of Cell Surface Proteins (e.g., EGFR)

This protocol describes the pre-targeting of a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), using a TCO-conjugated antibody followed by detection with a tetrazine-fluorophore conjugate.

Materials:

-

Live cells expressing the protein of interest (e.g., A431 cells for EGFR) plated on imaging-grade dishes.

-

TCO-conjugated antibody specific to the target protein (e.g., Cetuximab-TCO).

-

Tetrazine-fluorophore conjugate (e.g., 3,6-Bis(diethylamino)-1,2,4,5-tetrazine-fluorophore).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Bovine Serum Albumin (BSA).

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency on imaging dishes.

-

Antibody Incubation:

-

Dilute the TCO-conjugated antibody in cold PBS with 1% BSA to the desired concentration (typically 5-10 µg/mL).

-

Wash the cells once with cold PBS.

-

Incubate the cells with the antibody solution for 1 hour at 4°C to allow binding to the cell surface receptor while minimizing internalization.

-

-

Washing: Wash the cells three times with cold PBS to remove unbound antibody.

-

Tetrazine Labeling:

-

Prepare a solution of the tetrazine-fluorophore conjugate in complete cell culture medium. A typical starting concentration is 1-10 µM.

-

Add the tetrazine solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Final Wash and Imaging:

-

Wash the cells two to three times with pre-warmed complete cell culture medium to remove unreacted tetrazine probe.

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope.

-

Protocol 2: Labeling of Intracellular Proteins

This protocol is for labeling intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.

Materials:

-

Live cells expressing the TCO-modified intracellular protein of interest.

-

Cell-permeable tetrazine-fluorophore conjugate.

-

Complete cell culture medium.

-

PBS, pH 7.4.

-

Anhydrous DMSO for stock solution preparation.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Seed and culture cells expressing the TCO-tagged protein on imaging-compatible plates.

-

Preparation of Tetrazine Probe:

-

Prepare a stock solution of the cell-permeable tetrazine-fluorophore in anhydrous DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM, optimization is recommended).

-

-

Labeling:

-

Remove the existing culture medium from the cells.

-

Add the tetrazine-containing medium to the cells.

-

Incubate at 37°C for 15-60 minutes. The optimal time depends on the reaction kinetics and probe concentration.

-

-

Wash and Recovery:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed complete culture medium.

-

Add fresh medium and incubate for a short period (e.g., 30 minutes) to allow for the diffusion of any remaining unreacted probe out of the cells.

-

-

Imaging:

-

Replace the medium with a pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.